molecular formula C17H14IN5O3 B3639597 (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3639597
M. Wt: 463.23 g/mol
InChI Key: SRBVCQQZXKNWCW-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an iodophenyl group, and a diazinane trione core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The iodophenyl group is then attached through a halogenation reaction. Finally, the diazinane trione core is formed through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Imiquimod Related Compound D: A compound used in pharmaceutical research.

    2,2’-Bipyridyl: A bipyridine ligand used in coordination chemistry.

Uniqueness

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research.

Properties

IUPAC Name

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN5O3/c1-22(2)16-19-8-10(9-20-16)7-13-14(24)21-17(26)23(15(13)25)12-5-3-11(18)4-6-12/h3-9H,1-2H3,(H,21,24,26)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBVCQQZXKNWCW-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=N1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione

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